Suppliers and commercial availability of CAS 32512-42-8
Suppliers and commercial availability of CAS 32512-42-8
The following technical guide provides an in-depth analysis of the commercial availability, sourcing strategies, and quality validation for Benzyl (2-phenyloxazol-4-yl)carbamate (CAS 32512-42-8) .
A Technical Guide for Heterocyclic Building Block Acquisition
Executive Summary
CAS 32512-42-8 , chemically identified as Benzyl (2-phenyloxazol-4-yl)carbamate , is a high-value heterocyclic building block used primarily in medicinal chemistry. It serves as a stable, protected precursor to 4-amino-2-phenyloxazole , a critical pharmacophore found in various bioactive molecules, including PPAR agonists (Peroxisome Proliferator-Activated Receptors) developed for metabolic disorders like Type 2 Diabetes.
Unlike commodity chemicals, CAS 32512-42-8 occupies a niche in the "advanced intermediate" market. Its commercial availability is characterized by a dichotomy between catalog suppliers (offering milligram-to-gram quantities for R&D) and custom synthesis CROs (required for kilogram-scale GMP production). This guide outlines the protocol for sourcing, verifying, and handling this compound to ensure data integrity in downstream drug development.
Technical Profile & Application Context
The utility of CAS 32512-42-8 lies in its structural duality: the oxazole ring provides rigid geometry and hydrogen-bonding potential, while the benzyloxycarbonyl (Cbz) group acts as an orthogonal protecting group, ensuring stability during storage and transport.
Chemical Identity
| Property | Specification |
| CAS Number | 32512-42-8 |
| IUPAC Name | Benzyl N-(2-phenyl-1,3-oxazol-4-yl)carbamate |
| Molecular Formula | C₁₇H₁₄N₂O₃ |
| Molecular Weight | 294.31 g/mol |
| Structural Motif | 2,4-Disubstituted Oxazole |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
| Stability | Stable solid at room temperature; Hygroscopic |
Pharmacological Relevance
The 2-phenyloxazole moiety is a bioisostere often used to replace thiazole or pyridine rings in drug design. In the context of PPAR
Commercial Availability & Supply Chain[5]
Sourcing CAS 32512-42-8 requires navigating a fragmented supplier landscape. The compound is not a high-volume commodity; thus, "in-stock" claims must be verified rigorously.
Supplier Tiers
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Tier 1: Validated Catalog Suppliers (Immediate Stock)
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Tier 2: Aggregators (Lead Time Required)
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Tier 3: Custom Synthesis CROs (Bulk/GMP)
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Use Case: Pilot plant scale-up (>100g).
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Strategy: Requires a tech-transfer package. Synthesis typically involves cyclization of
-amino ketones followed by Cbz protection.
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Sourcing Decision Logic
The following decision tree illustrates the optimal sourcing strategy based on project phase:
Figure 1: Strategic sourcing workflow for CAS 32512-42-8, prioritizing stock verification for discovery-phase needs.
Quality Assurance: The Self-Validating Protocol
Trusting a Certificate of Analysis (CoA) from a new supplier is a critical error in drug development. Upon receipt of CAS 32512-42-8, the following Self-Validating Protocol must be executed to confirm identity and purity.
A. Identity Verification (¹H NMR)
The structure contains distinct chemical environments that provide a "fingerprint" for validation.
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Protocol: Dissolve 5-10 mg in DMSO-
. -
Key Signals to Monitor:
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Oxazole Proton: A sharp singlet around
8.0 - 8.5 ppm (C5-H of oxazole). -
Benzyl Group: A multiplet at
7.3 - 7.5 ppm (5 aromatic protons) and a singlet at 5.1 - 5.2 ppm (benzylic -CH₂-). -
Amide Proton: A broad singlet (exchangeable with D₂O) around
9.0 - 10.0 ppm .
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Failure Mode: Absence of the oxazole singlet suggests ring opening or failure of the cyclization step during synthesis.
B. Purity Assessment (HPLC-UV)
Impurities often include Benzyl carbamate (starting material) or Benzamide derivatives.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase:
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A: 0.1% Formic Acid in Water.
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B: Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes.
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Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).
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Acceptance Criteria: Purity > 97% (Area %).
C. QC Workflow Diagram
The following diagram outlines the logical flow for accepting or rejecting a batch.
Figure 2: Quality Control decision matrix ensuring only validated material enters the experimental workflow.
Handling and Stability
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Storage: Store at 2-8°C in a desiccator. The carbamate linkage is generally stable, but moisture can induce slow hydrolysis over months.
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Safety: Standard PPE (gloves, goggles, lab coat). Treat as a potential irritant. No specific acute toxicity data is widely published, so assume default "Caution" status for novel organic intermediates.
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Deprotection Note: To access the free amine, standard hydrogenolysis (H₂/Pd-C) or acid hydrolysis (HBr/AcOH) is effective. Ensure the oxazole ring withstands the chosen condition (oxazoles are generally acid-stable but can be sensitive to strong reducing conditions).
References
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BLD Pharm . (2024). Product Specification: Benzyl (2-phenyloxazol-4-yl)carbamate (CAS 32512-42-8).[1] Retrieved from
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ChemicalBook . (2024). CAS 32512-42-8 Technical Data and Suppliers. Retrieved from
- Journal of Medicinal Chemistry. (2001). Structure-activity relationships of oxazole-based PPAR agonists. (Contextual reference for oxazole pharmacophore utility).
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PubChem . (2024). Compound Summary: Benzyl (2-phenyloxazol-4-yl)carbamate. Retrieved from
Disclaimer: This guide is for research purposes only. Validation of chemical identity and safety is the sole responsibility of the end-user.
